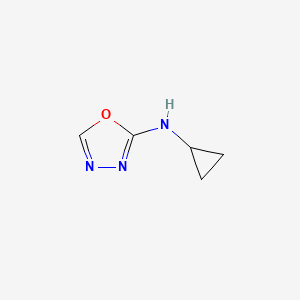

N-cyclopropyl-1,3,4-oxadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

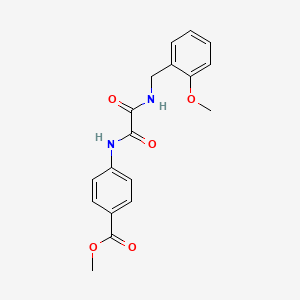

“N-cyclopropyl-1,3,4-oxadiazol-2-amine” is an organic compound that belongs to the class of compounds known as oxadiazoles . It is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The molecule is known to exhibit a wide range of biological activities .

Synthesis Analysis

Oxadiazoles, including “N-cyclopropyl-1,3,4-oxadiazol-2-amine”, can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Other methods involve the reaction of thiosemicarbazide intermediates with iodine .Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-1,3,4-oxadiazol-2-amine” consists of a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . The presence of two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis

Oxadiazoles, including “N-cyclopropyl-1,3,4-oxadiazol-2-amine”, can undergo various chemical reactions. For instance, they can participate in annulation reactions, followed by desulfurization/intramolecular rearrangement . They can also undergo one-pot reactions involving (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids .Physical And Chemical Properties Analysis

“N-cyclopropyl-1,3,4-oxadiazol-2-amine” is a solid compound . Its empirical formula is C5H7N3O, and its molecular weight is 125.13 .Aplicaciones Científicas De Investigación

Antibacterial Activity

N-cyclopropyl-1,3,4-oxadiazol-2-amine derivatives have shown potential in antibacterial applications. A study by (Singhai & Gupta, 2019) synthesized and evaluated these derivatives for antibacterial activity. The compounds demonstrated enhanced activities against both Gram-positive and Gram-negative organisms compared to ciprofloxacin, particularly against Staphylococcus aureus and Escherichia coli.

Anti-proliferative Activity

These derivatives also exhibit anti-proliferative properties. (Ali, Mahdi, & Razik, 2023) conducted an in silico evaluation of 1,3,4-oxadiazole derivatives as potential cyclin-dependent kinase 2 (CDK-2) inhibitors, a crucial component in cell proliferation. The study found that these compounds have strong binding interactions with CDK-2, suggesting their potential as anti-proliferative agents.

Synthesis and Characterization

The synthesis and characterization of 1,3,4-oxadiazole derivatives have been a focus of research due to their biological activities. Studies like (Wang et al., 2021) and (Ramazani & Rezaei, 2010) have developed methods for the facile synthesis of these compounds, emphasizing their importance in medicinal chemistry.

Antioxidant Properties

1,3,4-oxadiazol-2-amines, including N-cyclopropyl derivatives, have shown antioxidant properties. A study by (Beyzaei et al., 2021) proposed an ultrasound-assisted procedure for synthesizing these compounds and evaluated their antioxidant properties. The findings suggest potential therapeutic applications in diseases related to oxidative stress.

Anticancer Evaluation

Research has also explored the anticancer potential of 1,3,4-oxadiazole derivatives. (Caneschi et al., 2019) synthesized a series of these derivatives and evaluated their in vitro cytotoxic effects against various cancer cell lines, finding promising results that warrant further investigation.

Safety And Hazards

Direcciones Futuras

Oxadiazoles, including “N-cyclopropyl-1,3,4-oxadiazol-2-amine”, have shown potential in various fields such as medicine and agriculture due to their wide range of biological activities . Future research may focus on developing new methods of synthesizing complex structures containing oxadiazole rings .

Propiedades

IUPAC Name |

N-cyclopropyl-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-2-4(1)7-5-8-6-3-9-5/h3-4H,1-2H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXJYXKBYJTWDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-1,3,4-oxadiazol-2-amine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-oxotetrahydrothiophen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821087.png)

![Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2821098.png)

![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2821101.png)

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2821102.png)

![2-(4-chlorophenoxy)-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2821108.png)